

# Application Notes and Protocols: EOC317 in the Ba/F3-TEL-FGFR1 Leukemia Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Ba/F3-TEL-FGFR1 cellular model to evaluate the efficacy and mechanism of action of **EOC317**, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The protocols outlined below detail the necessary procedures for cell culture, proliferation and apoptosis assays, and western blot analysis to characterize the effects of **EOC317** on this leukemia model.

## Introduction to the Ba/F3-TEL-FGFR1 Model

The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line that is widely used in cancer research to study the transforming potential of various oncogenes.[1] The Ba/F3-TEL-FGFR1 cell line has been engineered to express a constitutively active TEL-FGFR1 fusion protein, which results from a chromosomal translocation. This fusion protein drives cell proliferation and survival in an IL-3-independent manner, thus providing a robust model for leukemias and lymphomas characterized by aberrant FGFR1 signaling.

# **EOC317**: A Multi-Targeted Kinase Inhibitor

**EOC317** (also known as ACTB-1003) is an orally available kinase inhibitor with potent activity against FGFR1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[2] It has been shown to inhibit the growth of Ba/F3-TEL-FGFR1 cells in a dose-dependent manner, making it a relevant compound for investigation in this model system.[2]



# **Data Presentation**

The following tables summarize the key in vitro activities of **EOC317**.

Table 1: In Vitro Kinase Inhibitory Activity of EOC317

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 6         |
| VEGFR2 | 2         |
| Tie-2  | 4         |
| RSK    | 5         |
| p70S6K | 32        |

Data compiled from publicly available sources.[2]

Table 2: Illustrative Cellular Activity of EOC317 in Ba/F3-TEL-FGFR1 Cells

| Assay               | Endpoint                       | Illustrative Value |
|---------------------|--------------------------------|--------------------|
| Proliferation       | GI50 (nM)                      | 10                 |
| Apoptosis           | % Apoptotic Cells (at 50 nM)   | 60%                |
| Signal Transduction | p-FGFR1 Inhibition (IC50, nM)  | 8                  |
| Signal Transduction | p-ERK1/2 Inhibition (IC50, nM) | 15                 |

Note: The values in this table are for illustrative purposes to demonstrate data presentation and may not represent actual experimental results.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: TEL-FGFR1 Signaling and EOC317 Inhibition.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental Workflow for **EOC317** Evaluation.

# Experimental Protocols Ba/F3-TEL-FGFR1 Cell Culture

## Materials:

- Ba/F3-TEL-FGFR1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated



- Penicillin-Streptomycin solution (100x)
- L-Glutamine (200 mM)
- T-25 and T-75 culture flasks
- Sterile conical tubes (15 mL and 50 mL)
- · Hemocytometer or automated cell counter
- Trypan blue solution

## Complete Growth Medium:

- RPMI-1640
- 10% (v/v) FBS
- 1% (v/v) Penicillin-Streptomycin
- 2 mM L-Glutamine

## Protocol:

- Culture Ba/F3-TEL-FGFR1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
- Maintain cell density between 1 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL.
- To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed new flasks at a density of 1-2 x 10^5 cells/mL.

# **Cell Proliferation (MTT) Assay**



## Materials:

- Ba/F3-TEL-FGFR1 cells
- · Complete growth medium
- 96-well flat-bottom plates
- **EOC317** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

#### Protocol:

- Seed Ba/F3-TEL-FGFR1 cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete growth medium.
- Allow cells to settle for 2-4 hours in the incubator.
- Prepare serial dilutions of EOC317 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the EOC317 dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C with 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.



- Measure the absorbance at 570 nm using a plate reader.
- Calculate the half-maximal growth inhibition (GI50) using appropriate software.

# **Apoptosis (Annexin V) Assay**

#### Materials:

- Ba/F3-TEL-FGFR1 cells
- EOC317
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- · Flow cytometer

### Protocol:

- Seed 1 x 10<sup>6</sup> Ba/F3-TEL-FGFR1 cells in 2 mL of complete growth medium per well in 6-well plates.
- Treat the cells with various concentrations of EOC317 (and a vehicle control) for 24-48 hours.
- Harvest the cells by transferring the suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.



Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

# **Western Blot Analysis**

| NΛ | ate                  | rıa | IC. |
|----|----------------------|-----|-----|
|    | $\alpha \iota \circ$ | ··· |     |

- Ba/F3-TEL-FGFR1 cells
- EOC317
- · 6-well plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- · Imaging system

#### Protocol:



- Seed 2 x 10<sup>6</sup> Ba/F3-TEL-FGFR1 cells in 3 mL of complete growth medium per well in 6-well plates and allow them to grow overnight.
- Treat the cells with various concentrations of **EOC317** for a specified time (e.g., 2-4 hours).
- Harvest the cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols: EOC317 in the Ba/F3-TEL-FGFR1 Leukemia Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#ba-f3-tel-fgfr1-leukemia-model-witheoc317]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com